molecular formula C15H23N3O2 B8522666 Tert-butyl (1-(4-methylpyridin-2-yl)pyrrolidin-3-yl)carbamate

Tert-butyl (1-(4-methylpyridin-2-yl)pyrrolidin-3-yl)carbamate

Cat. No. B8522666
M. Wt: 277.36 g/mol
InChI Key: YIJOQUIVOOYSSH-UHFFFAOYSA-N
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Patent
US06521643B1

Procedure details

To a solution of 1-(4-methylpyridin-2-yl)-3-(tert-butoxycarbonylamino)pyrrolidine (0.72 g) in dichloromethane (5 ml) was added a solution of hydrogen chloride in 1,4-dioxane (5 ml), and the resultant mixture was stirred at ambient temperature for 3 hours and evaporated under reduced pressure. To the residue was added 1N aqueous sodium hydroxide (30 ml) and extracted with ethyl acetate-tetrahydrofuran (2:1) three times. The combined organic layer was washed with brine, dried over sodium sulfate and evaporated under reduced pressure to give 3-amino-1-(4-methylpyridin-2-yl)pyrrolidine (409 mg).
Quantity
0.72 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([N:8]2[CH2:12][CH2:11][CH:10]([NH:13]C(OC(C)(C)C)=O)[CH2:9]2)[CH:3]=1.Cl>ClCCl.O1CCOCC1>[NH2:13][CH:10]1[CH2:11][CH2:12][N:8]([C:4]2[CH:3]=[C:2]([CH3:1])[CH:7]=[CH:6][N:5]=2)[CH2:9]1

Inputs

Step One
Name
Quantity
0.72 g
Type
reactant
Smiles
CC1=CC(=NC=C1)N1CC(CC1)NC(=O)OC(C)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
To the residue was added 1N aqueous sodium hydroxide (30 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate-tetrahydrofuran (2:1) three times
WASH
Type
WASH
Details
The combined organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NC1CN(CC1)C1=NC=CC(=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 409 mg
YIELD: CALCULATEDPERCENTYIELD 88.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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